molecular formula C9H10O4 B3416176 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid CAS No. 6482-98-0

2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B3416176
CAS No.: 6482-98-0
M. Wt: 182.17 g/mol
InChI Key: JVGVDSSUAVXRDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods typically involve the fermentation of specific strains of Lactobacillus, which can produce this compound as a metabolic byproduct .

Comparison with Similar Compounds

2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid can be compared with other similar compounds:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-hydroxy-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGVDSSUAVXRDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861861
Record name 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydroxyphenyllactic acid
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Solubility

12.9 mg/mL at 16 °C
Record name Hydroxyphenyllactic acid
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CAS No.

306-23-0, 6482-98-0
Record name (±)-3-(4-Hydroxyphenyl)lactic acid
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Record name 4-Hydroxyphenyllactic acid
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Record name 3-(4-Hydroxyphenyl)lactic acid
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Record name 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
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Record name DL-p-Hydroxyphenyllactic acid
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Record name DL-4-Hydroxyphenyllactic Acid Hydrate
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Record name P-HYDROXYPHENYL LACTIC ACID, DL-
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Record name Hydroxyphenyllactic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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